Deca-1,4,9-triene

Descripción general

Descripción

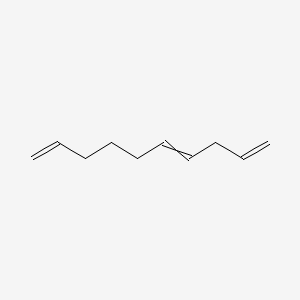

Deca-1,4,9-triene is an organic compound with the molecular formula C₁₀H₁₆. It is a linear triene, meaning it contains three double bonds within its carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deca-1,4,9-triene can be synthesized through various methods. One common approach involves the selective hydrogenation of polyenes. For instance, the hydrogenation of deca-1,4,9-trien-1-yltrimethylsilane using 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with hydrogen peroxide yields this compound .

Industrial Production Methods: Industrial production of this compound often involves the catalytic trimerization of butadiene. This process uses titanium tetrachloride and an organoaluminium co-catalyst to produce the desired triene with high efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Deca-1,4,9-triene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.

Substitution: The compound can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products:

Oxidation: this compound can be converted to deca-1,4,9-trien-3-ol.

Reduction: Complete hydrogenation yields decane.

Substitution: Halogenation can produce compounds like 1-bromo-deca-4,9-diene.

Aplicaciones Científicas De Investigación

Deca-1,4,9-triene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of pheromones.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: this compound is used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of deca-1,4,9-triene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, facilitating reactions such as addition, oxidation, and substitution. The pathways involved often depend on the specific reagents and conditions used in the reactions .

Comparación Con Compuestos Similares

Deca-1,5,9-triene: Another linear triene with a different arrangement of double bonds.

Cyclododecatriene: A cyclic triene with similar reactivity but different structural properties.

Uniqueness: Deca-1,4,9-triene is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Actividad Biológica

Deca-1,4,9-triene, an organic compound with the molecular formula , has garnered interest due to its unique structure and potential biological activities. This article explores its synthesis, chemical reactivity, and biological implications, particularly in medicinal chemistry and industrial applications.

Chemical Structure and Synthesis

This compound features a linear arrangement of three double bonds located at positions 1, 4, and 9. Its synthesis can be achieved through various methods:

- Selective Hydrogenation : One common method involves hydrogenating polyenes like deca-1,4,9-trien-1-yltrimethylsilane using 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide.

- Catalytic Trimerization : Industrially, this compound is produced via the catalytic trimerization of butadiene using titanium tetrachloride and organoaluminium co-catalysts.

Antitumor Properties

Research has indicated that derivatives of this compound exhibit significant antitumor activity. For example, oxidative transformations of similar bicyclic compounds have shown high efficacy against various tumor cell lines such as Jurkat and K562. These findings suggest that this compound and its derivatives could be explored further for their potential applications in cancer therapy.

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds allow for interactions with different molecular targets, facilitating reactions such as:

- Addition Reactions : The compound can undergo addition reactions with nucleophiles.

- Oxidation : It can be oxidized to form alcohols or ketones.

- Substitution Reactions : Halogenation can yield halogenated derivatives.

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Organic Synthesis : It acts as a building block for synthesizing more complex organic molecules.

- Biological Systems : Studies are ongoing to explore its potential role in pheromone synthesis.

- Medicinal Chemistry : Its derivatives are being researched for therapeutic applications against cancer and other diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Deca-1,5,9-triene | Linear triene | Different arrangement of double bonds |

| Cyclododecatriene | Cyclic triene | Similar reactivity but distinct structural properties |

This compound stands out due to its specific arrangement of double bonds which imparts unique reactivity and chemical properties compared to its analogs.

Case Studies

Several studies highlight the biological activity of trienes similar to this compound:

- Antioxidant Activity : A study on related compounds demonstrated significant antioxidant properties with median concentration (IC50) values indicating effective free radical scavenging abilities .

- Antibacterial Properties : Research on similar trienes showed that they could inhibit bacterial growth by disrupting respiratory chain dehydrogenase activity in bacteria like Staphylococcus aureus and Escherichia coli .

Propiedades

Número CAS |

10124-98-8 |

|---|---|

Fórmula molecular |

C10H16 |

Peso molecular |

136.23 g/mol |

Nombre IUPAC |

(4E)-deca-1,4,9-triene |

InChI |

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,7,9H,1-2,5-6,8,10H2/b9-7+ |

Clave InChI |

TVEFFNLPYIEDLS-VQHVLOKHSA-N |

SMILES |

C=CCCCC=CCC=C |

SMILES isomérico |

C=CCCC/C=C/CC=C |

SMILES canónico |

C=CCCCC=CCC=C |

Apariencia |

Solid powder |

Key on ui other cas no. |

10124-98-8 |

Pictogramas |

Flammable; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Deca-1,4,9-triene; EINECS 233-346-8; 1-TRANS-4,9-DECATRIENE. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.